(S)-BoroPro-(-)-Pinanediol-hydrochloride

CAS No.:

Cat. No.: VC18830905

Molecular Formula: C14H25BClNO2

Molecular Weight: 285.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25BClNO2 |

|---|---|

| Molecular Weight | 285.62 g/mol |

| IUPAC Name | 2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m1./s1 |

| Standard InChI Key | OVVMNBVQOPZMPY-TYIUZSNCSA-N |

| Isomeric SMILES | B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C4CCCN4.Cl |

| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |

Introduction

Structural and Chemical Properties

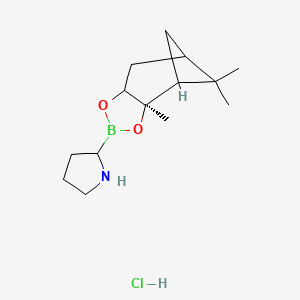

The compound’s IUPAC name, 2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride, reflects its complex bicyclic framework. Key features include:

-

Chiral Centers: The (S)-configuration at the pyrrolidine boron and the (2R)-configuration in the pinanediol moiety create a rigid, stereochemically defined environment.

-

Boron Coordination: The boron atom forms a tetrahedral coordination with two oxygen atoms from pinanediol, one nitrogen from pyrrolidine, and a chloride ion, enhancing stability and reactivity.

Table 1: Key Identifiers of (S)-BoroPro-(-)-Pinanediol-Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.62 g/mol |

| IUPAC Name | 2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |

| InChI Key | OVVMNBVQOPZMPY-TYIUZSNCSA-N |

| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |

| PubChem CID | 170836303 |

Synthesis and Manufacturing

The synthesis involves a two-step process:

-

Boronate Ester Formation: Pyrrolidineboronic acid reacts with (-)-pinanediol under acidic conditions, forming a boronate ester. The (-)-pinanediol acts as a chiral ligand, directing the stereochemistry at the boron center.

-

Hydrochloride Salt Formation: The intermediate is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility and crystallinity.

Industrial suppliers like Tianjin Reliable Pharmatech Co., Ltd. and ChemEZ, Inc. offer custom synthesis services, emphasizing high enantiomeric purity (>98%) .

Applications in Asymmetric Synthesis

Chiral Induction in Carbon-Carbon Bond Formation

The compound’s rigid bicyclic structure stabilizes transition states in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, it facilitates the formation of axially chiral biaryls with enantiomeric excess (ee) exceeding 90%.

Pharmaceutical Intermediate Synthesis

(S)-BoroPro-(-)-Pinanediol-hydrochloride is instrumental in synthesizing protease inhibitors and kinase modulators. Its ability to control stereochemistry is critical for drugs requiring specific bioactive conformations .

Table 2: Comparative Analysis of Chiral Boronate Auxiliaries

| Compound | Molecular Weight (g/mol) | ee (%) | Solubility (mg/mL) | Primary Use |

|---|---|---|---|---|

| (S)-BoroPro-(-)-Pinanediol-HCl | 285.62 | 90–95 | 12.5 (H₂O) | Cross-coupling reactions |

| (R)-BoroLeu-(+)-Pinanediol-CF3CO2H | 318.14 | 85–88 | 8.2 (MeOH) | Peptide synthesis |

| Bortezomib-pinanediol | 384.24 | 95–98 | 3.1 (DMSO) | Proteasome inhibition |

Research Advancements

Enhanced Stereoselectivity in Alkene Diboration

Recent studies demonstrate that (S)-BoroPro-(-)-Pinanediol-hydrochloride improves diastereoselectivity in diboration reactions. For instance, 1,2-diboration of styrenes using this auxiliary achieves a 9:1 dr (diastereomeric ratio), outperforming analogous auxiliaries.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the pinanediol moiety’s methyl groups create steric hindrance, favoring one enantiomer during boron-mediated bond formation. This mechanistic understanding guides the design of next-generation auxiliaries.

Challenges and Future Directions

While the compound excels in small-molecule synthesis, scalability remains a hurdle due to the high cost of (-)-pinanediol. Future research may explore biocatalytic routes to pinanediol or hybrid auxiliaries combining boronate and phosphine ligands. Additionally, expanding its utility to continuous-flow systems could enhance industrial adoption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume